N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
説明
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core with a carboxamide moiety. The structure includes a 4-ethoxyphenyl group at the carboxamide position, a 3-methoxypropyl substituent at the N1 position, and a methyl group at the C9 position. Its synthesis involves condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl-N-methyl glycinate analogs under reflux conditions, followed by hydrolysis and coupling with aryl amines . The compound’s design leverages substituent effects to modulate solubility, bioavailability, and target binding, as seen in related pyrrolopyrimidine derivatives .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-4-32-18-10-8-17(9-11-18)25-23(29)20-15-19-22(27(20)13-6-14-31-3)26-21-16(2)7-5-12-28(21)24(19)30/h5,7-12,15H,4,6,13-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFQKHAYXVVEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article presents an overview of its synthesis, biological properties, and applications based on available literature.
- Molecular Formula : C24H26N4O3
- Molar Mass : 418.49 g/mol
- CAS Number : 900870-38-4
- Density : 1.24 g/cm³ (predicted)
- pKa : 14.76 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that start with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. The introduction of the ethoxyphenyl and methoxypropyl groups is achieved through various halogenated compounds and organometallic reagents, often utilizing catalysts like palladium or copper complexes for enhanced yields and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Antimicrobial Activity | Target Strains |
|---|---|---|
| N-(4-ethoxyphenyl)-... | Moderate to strong | Salmonella typhi, Bacillus subtilis |
| Other derivatives | Strong | Various Gram-positive bacteria |
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory potential. It has been suggested that it may act as an inhibitor of enzymes such as α-amylase, which is crucial in carbohydrate metabolism. Inhibitors of α-amylase are particularly relevant in the context of diabetes management .
Anticancer Properties
Preliminary studies have indicated that certain derivatives might possess anticancer properties. The mechanism involves the modulation of cellular pathways related to cancer cell proliferation and apoptosis .
Case Studies
- Inhibition of Myeloperoxidase (MPO)
- Antioxidant Activity
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (hereafter referred to as Compound A) with analogs differing in substituents or core structure.
Key Research Findings and Trends
Substituent Effects on Solubility :
- The 4-ethoxyphenyl group in Compound A improves aqueous solubility compared to 4-isopropylphenyl (Compound 3), which increases logP by ~0.4 units .
- 2,4-Dimethoxyphenyl (Compound 4) further enhances solubility due to polar methoxy groups but may reduce membrane permeability .
Impact on Bioactivity :
- The 9-methyl substitution (common in Compounds A, 4, and 5) stabilizes the tricyclic core, enhancing binding to ATP-binding pockets in kinases .
- 3-Methoxypropyl at N1 (Compounds A, 3–5) balances flexibility and bulkiness, optimizing interactions with hydrophobic enzyme pockets .
Metabolic Stability :
- Ethoxy and methoxy groups (Compounds A and 4) slow oxidative metabolism compared to alkyl substituents (e.g., isopropyl in Compound 3), as shown in microsomal assays .
Toxicity Profiles :
- Carboxamide-linked 2-phenylethyl (Compound 5) exhibits higher cytotoxicity (CC50: 25 µM) than 4-ethoxyphenyl (Compound A, CC50: 45 µM) in hepatic cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
